Di(1-naphthyl)sulfide
Description
Significance of Organosulfur Compounds in Synthetic Chemistry and Materials Science
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical science. fiveable.me Their diverse reactivity and structural motifs make them valuable building blocks in organic synthesis and key components in the development of advanced materials. fiveable.meacs.org The sulfur atom, with its ability to exist in various oxidation states and form multiple bonds, imparts unique chemical properties to these molecules. fiveable.me This versatility allows for their participation in a wide range of chemical transformations, including nucleophilic substitution and oxidation-reduction reactions. fiveable.me
In materials science, organosulfur compounds are explored for applications ranging from pharmaceuticals and agrochemicals to polymers and nanotechnology. eurekalert.orgbritannica.com For instance, certain organosulfur compounds are essential components in the creation of polymers with specialized properties, such as polysulfones used in high-performance applications. britannica.com Furthermore, the interaction of sulfur-containing molecules with metal surfaces has led to the development of self-assembled monolayers, which are of significant interest in the field of nanoscale electronics and sensors. britannica.com The ongoing development of new synthetic methods for creating organosulfur compounds continues to expand their potential applications in diverse technological fields. eurekalert.org
Overview of Naphthalene-Containing π-Systems in Advanced Applications
Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of π-conjugated systems. rsc.orgscispace.com These systems, characterized by their delocalized π-electrons, are central to the development of advanced materials with tailored optical and electronic properties. rsc.orgtcichemicals.com The extended π-system of naphthalene and its derivatives allows for efficient charge transport and light absorption/emission, making them ideal candidates for use in organic electronics. tcichemicals.comswinburne.edu.au
Naphthalene-containing molecules are actively being investigated for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). tcichemicals.comswinburne.edu.au The ability to modify the naphthalene core through chemical synthesis allows for the fine-tuning of its electronic properties, leading to materials with enhanced performance characteristics. swinburne.edu.au For example, the introduction of specific functional groups can alter the energy levels of the molecule, improving its efficiency as a light-emitter or a charge-carrier. tcichemicals.com The self-assembly of naphthalene-based molecules into ordered superstructures further enhances their utility in creating functional nanoscale devices. rsc.org
Research Trajectories for Di(1-naphthyl)sulfide Within Organosulfur Chemistry
Within the broad class of organosulfur compounds, this compound has emerged as a molecule of interest due to its unique combination of a diarylsulfide linkage and two bulky naphthalene moieties. Research into this specific compound is driven by the desire to understand how the interplay between the sulfur atom and the extended π-systems of the naphthyl groups influences its chemical behavior and potential applications.
Current research trajectories for this compound include its exploration as a key intermediate in the synthesis of more complex molecules, particularly chiral ligands and catalysts for asymmetric synthesis. lookchem.com The rigid and well-defined structure of the di(1-naphthyl) framework can create a specific chiral environment, influencing the stereochemical outcome of chemical reactions. lookchem.com Additionally, studies are investigating the reactivity of this compound in various chemical transformations, such as hydrocracking, which is relevant to the processing of heavy oils and coal liquefaction. acs.orgacs.org The investigation of its fundamental chemical and physical properties, including its crystal structure and spectral characteristics, provides a foundation for these more applied research directions. nih.govsioc-journal.cn
Structure
2D Structure
3D Structure
Properties
CAS No. |
607-53-4 |
|---|---|
Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfanylnaphthalene |
InChI |
InChI=1S/C20H14S/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
QLAWAFBTLLCIIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving Di 1 Naphthyl Sulfide
Electron Transfer Processes in Di(1-naphthyl)sulfide Formation
The synthesis of this compound can be achieved through a radical nucleophilic substitution mechanism (SRN1), particularly via photoinduced reactions. arkat-usa.orgumich.edu This process involves a chain reaction initiated by an electron transfer, leading to the formation of radical intermediates that are key to the construction of the C-S bond. researchgate.netresearchgate.net
The SRN1 mechanism for the formation of this compound typically begins with the reaction between a sulfur-centered nucleophile and a substrate like 1-bromonaphthalene (B1665260). arkat-usa.orgumich.edu The initiation step involves the transfer of an electron from the nucleophile to the 1-bromonaphthalene molecule. arkat-usa.org This generates a radical anion of 1-bromonaphthalene. arkat-usa.orgresearchgate.net
This radical anion intermediate is unstable and rapidly fragments, cleaving the carbon-bromine bond to produce a 1-naphthyl radical and a bromide anion. arkat-usa.orgresearchgate.net The 1-naphthyl radical is a critical intermediate in the propagation cycle of the chain reaction. arkat-usa.orgresearchgate.net Besides coupling with a nucleophile, this radical can also abstract a hydrogen atom from the solvent (e.g., DMSO), leading to the formation of naphthalene (B1677914) as a reduction byproduct. arkat-usa.orgumich.edu
Once the 1-naphthyl radical is formed, it can couple with a thiolate anion (Ar-S⁻) present in the reaction mixture. arkat-usa.orgconicet.gov.ar This coupling results in a new radical anion, that of the substitution product. researchgate.net In the context of this compound synthesis, the process can be more complex. For instance, in photoinduced reactions of 1-bromonaphthalene with sodium sulfide (B99878) (Na₂S), the 1-naphthyl radical first couples with a sulfide anion (S²⁻) to form the 1-naphthalenethiolate anion (1-C₁₀H₇S⁻). arkat-usa.orgumich.edu
This newly formed 1-naphthalenethiolate anion can then act as a nucleophile itself. It reacts with another 1-naphthyl radical in a subsequent coupling step. arkat-usa.orgumich.edu This second coupling event forms the radical anion of this compound. This radical anion then transfers an electron to a molecule of the starting material (1-bromonaphthalene) to generate the final, neutral this compound product and a new 1-bromonaphthalene radical anion, thus propagating the chain reaction. arkat-usa.orgumich.edu The relative rates of these coupling reactions influence the final product distribution, which often includes both the desired sulfide and other byproducts. arkat-usa.org
| Sulfur Nucleophile | Reaction Time (h) | Conversion (%) | Naphthalene Yield (%) | 1-(Methylthio)naphthalene Yield (%)* | This compound Yield (%) |
|---|---|---|---|---|---|
| Na₂S·9H₂O | 3 | 100 | 52 | 12 | 16 |
| Na₂S (anhydrous) | 3 | 100 | 40 | 18 | 34 |
| Thiourea (B124793) anion | 3 | 100 | 13 | 37 | 32 |
*Reaction mixture quenched with methyl iodide (MeI) to convert thiolate anions into their corresponding methyl sulfides for analysis.
Radical Anion Intermediates and Fragmentation Pathways
Oxidative Transformations of this compound
The sulfur atom in this compound can be readily oxidized, providing access to derivatives with different sulfur oxidation states, namely the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they profoundly alter the electronic and photophysical properties of the molecule. mdpi.comrsc.org
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a cornerstone of organosulfur chemistry. thieme-connect.comlibretexts.org A variety of oxidizing agents can be employed for this purpose. The selective oxidation of a sulfide to a sulfoxide requires careful control of reaction conditions to prevent overoxidation to the sulfone. wiley-vch.de Common reagents for this transformation include hydrogen peroxide, often in the presence of a metal catalyst such as molybdenum(VI). researchgate.net For the synthesis of aryl sulfoxides, methods involving arenesulfinylation with sulfinyl chlorides in the presence of a Lewis acid like aluminum trichloride (B1173362) have also been reported. thieme-connect.de
Further oxidation of the sulfoxide to the sulfone is generally more straightforward and can be accomplished with stronger oxidizing agents or more forcing conditions. thieme-connect.comiomcworld.com Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for converting sulfides directly to sulfones. researchgate.net The synthesis of di(1-naphthyl)sulfone can also be envisioned through the pyrolysis of a suitable precursor, a common strategy for preparing cyclic sulfones. cdnsciencepub.com The successful synthesis of these oxidized derivatives allows for systematic investigation into how the sulfur bridge modulates the interaction between the two naphthalene moieties. rsc.orgub.edu
The oxidation state of the sulfur bridge in this compound and related structures has a dramatic impact on their electronic and photophysical properties. rsc.orgnih.gov This is primarily due to the influence of the sulfur lone-pair electrons and the increasing electron-withdrawing nature of the sulfoxide (S=O) and sulfone (O=S=O) groups. mdpi.com
In this compound, the electron lone pairs on the sulfur atom can effectively screen the electronic interaction between the two naphthalene chromophores. ub.edunih.gov This screening hinders π-π interactions and suppresses the formation of intramolecular charge-transfer (CT) states. rsc.org As the sulfur is oxidized to a sulfoxide, one lone pair is replaced by a polarized S=O bond, and in the sulfone, both lone pairs are replaced. rsc.org This reduction in lone-pair screening allows for greater electronic communication between the naphthalene units. ub.edunih.gov
This enhanced coupling has profound photophysical consequences. Studies on sulfur-bridged naphthalene dimers show a large increase in photoluminescence quantum yield (PLQY) as the sulfur atom is oxidized from sulfide to sulfoxide and then to sulfone. rsc.orgub.edu For the sulfide and sulfoxide, the presence of lone pairs facilitates non-radiative decay pathways, such as efficient intersystem crossing (ISC) to the triplet state, which limits fluorescence. ub.edu In the sulfone-bridged dimer, the absence of lone pairs on the sulfur atom blocks these deactivation pathways, leading to significantly higher fluorescence efficiency. rsc.org The stabilization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) also increases with the sulfur oxidation state, reflecting the growing electron-acceptor character of the bridge. mdpi.com
| Compound | Sulfur Oxidation State | Key Deactivation Pathway | Photoluminescence Quantum Yield (PLQY) |
|---|---|---|---|
| This compound (NapS) | 0 (Sulfide) | State crossing via S₀/S₁ conical intersection | Low |
| Di(1-naphthyl)sulfoxide (NapSO) | +2 (Sulfoxide) | State crossing via S₀/S₁ conical intersection | Low |
| Di(1-naphthyl)sulfone (NapSO₂) | +4 (Sulfone) | Radiative decay (fluorescence) | High |
Synthesis and Investigation of Sulfur Oxidation States (e.g., Sulfoxide and Sulfone Derivatives of Naphthalene Sulfides)
Catalytic Hydrogen Transfer and Hydrocracking Reactions
While specific studies on the catalytic hydrocracking of this compound are not extensively documented, valuable insights can be drawn from its close structural analog, di(1-naphthyl)methane (DNM). DNM serves as a widely studied model compound for understanding the chemical transformations that occur during coal liquefaction, particularly the cleavage of methylene (B1212753) bridges connecting aromatic units. acs.orgoup.comresearchgate.net
The reaction of DNM over various catalysts reveals two primary competing pathways: hydrogenation of the aromatic rings and hydrocracking of the Car-Calk bond to yield smaller molecules like naphthalene and 1-methylnaphthalene (B46632). oup.comacs.org The choice of catalyst and the presence of sulfur are critical in determining the selectivity of the reaction. acs.orgresearchgate.net
For instance, metals like iron (Fe), nickel (Ni), and palladium on carbon (Pd/C) primarily catalyze the hydrogenation of the naphthalene rings in DNM. acs.org However, when sulfur is added to the system, it reacts with these metals to form their respective sulfides. acs.org These metal sulfides exhibit markedly different catalytic behavior, retarding the hydrogenation reaction while promoting the hydrocracking of the central methylene bridge. acs.orgoup.com This suggests that metal sulfides selectively promote monatomic hydrogen transfer, which is effective for C-C bond cleavage, whereas the pure metals favor biatomic hydrogen transfer, leading to ring hydrogenation. acs.org Similarly, catalysts like activated carbon have been shown to effectively catalyze the hydrocracking of DNM, particularly in the presence of sulfur. acs.org Acid solid catalysts can also selectively promote DNM hydrocracking without significant hydrogenation. researchgate.net These findings on DNM suggest that this compound would likely undergo analogous C-S bond cleavage under similar hydrocracking conditions, with the catalyst system playing a crucial role in directing the reaction outcome.
Mechanistic Role of Sulfides in Carbon-Carbon Bond Cleavage (drawing parallels from di(1-naphthyl)methane models)
The role of sulfides in catalytic reactions, particularly in the cleavage of carbon-carbon bonds, can be effectively illustrated by examining studies on model compounds like di(1-naphthyl)methane (DNM). Research comparing the catalytic activities of metals versus their corresponding metal-sulfur systems reveals a significant divergence in reaction pathways. acs.org While metals such as iron (Fe), nickel (Ni), and palladium on carbon (Pd/C) primarily catalyze the hydrogenation of DNM, the introduction of sulfur, which forms metal sulfides, shifts the catalytic selectivity towards hydrocracking. acs.org
In studies using DNM as a model for coal liquefaction, iron sulfide (FeS2) has been shown to selectively catalyze the cleavage of the C(ar)-C(alk) linkage to produce 1-methylnaphthalene and naphthalene. researchgate.net This is in stark contrast to the reaction with an iron catalyst alone, which favors hydrogenation of the aromatic rings. acs.orgresearchgate.net The presence of the sulfide is therefore crucial in promoting the scission of the methylene bridge connecting the two naphthyl groups.
The hydrocracking of di(1-naphthyl)methane over an iron sulfide catalyst can be represented as a first-order reaction. researchgate.net The key transformation involves the breaking of the central C-C bond, a critical step in the processing of large, complex hydrocarbon structures. researchgate.net This selective bond cleavage occurs without significant hydrogenation of the aromatic rings, highlighting the specific mechanistic role of the sulfide catalyst. researchgate.net The efficiency of this C-C bond scission is influenced by factors such as hydrogen pressure, catalyst concentration, and reaction temperature. researchgate.net
Table 1: Comparison of Catalytic Activity for Di(1-naphthyl)methane (DNM) Reactions
| Catalyst | Primary Reaction Pathway | Major Products | Reference |
|---|---|---|---|
| Fe, Ni, Pd/C | Hydrogenation | Hydrogenated DNM derivatives | acs.org |
| FeS₂ | Hydrocracking (C-C cleavage) | 1-Methylnaphthalene, Naphthalene | researchgate.net |
| Metal-Sulfur Systems | Hydrocracking (C-C cleavage) | 1-Methylnaphthalene, Naphthalene | acs.org |
Selective Promotion of Monatomic Hydrogen Transfer by Metal Sulfides
The activation of molecular hydrogen on the surface of transition metal sulfides is a critical step. For catalysts like molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂), the predominant mode of hydrogen activation is heterolytic dissociation. researchgate.net This process involves both the metal and sulfur ions on the catalyst surface, leading to the formation of metal-hydride (M-H) and sulfhydryl (S-H) groups. researchgate.net It is this atomic hydrogen, stabilized on the catalyst surface, that participates in the hydrocracking reactions.
Promoter metals such as nickel and cobalt can further enhance this process. For instance, nickel atoms in a Ni-Mo-S catalyst can facilitate the dissociation of H₂ molecules, with the resulting hydrogen atoms spilling over to the MoS₂ phase to create active sites for hydrocracking. researchgate.net This selective generation of monatomic hydrogen is what allows metal sulfides to efficiently break robust C-C linkages, as seen in the conversion of di(1-naphthyl)methane to smaller aromatic products, rather than simply hydrogenating the existing rings. acs.orgresearchgate.net
Table 2: Hydrogen Transfer Mechanisms in Catalysis
| Catalyst Type | Dominant Hydrogen Transfer Mechanism | Consequent Reaction Type | Reference |
|---|---|---|---|
| Metals (Fe, Ni, etc.) | Biatomic Hydrogen Transfer | Hydrogenation | acs.org |
| Metal Sulfides (FeS₂, MoS₂) | Monatomic Hydrogen Transfer (MAHT) | Hydrocracking / C-C Cleavage | acs.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
High-Field ¹H and ¹³C NMR Spectral Fingerprinting of this compound
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides a unique "fingerprint" for this compound, confirming the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound would exhibit a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the two naphthyl groups, the spectrum would show overlapping multiplets corresponding to the 14 aromatic protons. Hydrogens on carbons adjacent to the sulfur atom are expected to be shifted downfield compared to other aromatic protons due to the electronegativity and magnetic anisotropy of the sulfur atom. pressbooks.pub
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum for this compound is available in spectral databases. nih.gov The carbon atoms directly bonded to the sulfur atom (C-S) would appear at a characteristic chemical shift, while the other aromatic carbons would resonate at values typical for naphthalene systems. nih.gov
Table 1: Predicted NMR Spectral Data for this compound
| Spectrum Type | Predicted Chemical Shift (δ) Range | Notes |
|---|---|---|
| ¹H NMR | 7.0 - 8.5 ppm | Complex multiplets due to 14 non-equivalent aromatic protons. |
| ¹³C NMR | 120 - 140 ppm | Signals corresponding to the 20 carbon atoms, with C-S carbons having a distinct shift. nih.gov |
Conformational Analysis via NMR Spectroscopic Data
NMR spectroscopy is not only used for structural elucidation but also for analyzing the three-dimensional shape, or conformation, of molecules in solution. auremn.org.brorganicchemistrydata.org For this compound, the key conformational aspect is the relative orientation of the two bulky naphthyl rings around the C-S-C bonds.
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be employed to determine the spatial proximity between protons. acs.orgnih.gov By observing NOE correlations between protons on one naphthyl ring and those on the other, the preferred rotational conformation (e.g., syn or anti) can be deduced. acs.org The molecule's dynamic behavior in solution can also be studied, revealing if there is free rotation around the sulfur bridge or if the structure is locked into a specific, more stable conformation. auremn.org.br Computational studies combined with experimental NMR data can provide a highly accurate model of the dominant conformation in solution. researchgate.net
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. shimadzu.com It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is first vaporized and passed through a capillary column, where it is separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized.
The resulting mass spectrum serves as a definitive confirmation of the compound's identity. For this compound (C₂₀H₁₄S), the mass spectrum will show a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. nih.gov This allows for unambiguous identification and assessment of sample purity. shimadzu.compostnova.com
Table 2: GC-MS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₄S | nih.gov |
| Molecular Weight | 286.4 g/mol | nih.gov |
| Molecular Ion Peak (M⁺) | m/z 286 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation Studies Involving this compound Moieties
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, fragile, and non-covalent complexes directly from solution. frontiersin.orgwiley-vch.de Unlike GC-MS, which often fragments molecules, ESI-MS can gently transfer intact complexes into the gas phase for detection. yorku.canih.gov
This capability makes ESI-MS an invaluable tool for studying the interactions of this compound-containing molecules with other species, such as metal ions. uvic.ca If a ligand incorporating a this compound moiety were to form a coordination complex with a metal, ESI-MS could be used to:
Identify the mass of the entire metal-ligand complex.
Determine the stoichiometry of the complex (i.e., the ratio of ligand to metal).
Probe the stability and fragmentation pathways of the complex.
The gentle nature of the ESI process preserves these weak interactions, providing a snapshot of the complexation chemistry occurring in the solution phase. frontiersin.orgnih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. pg.edu.pl The resulting IR spectrum provides information about the functional groups present in the molecule.
The IR spectrum of this compound is characterized by several key absorption bands. nih.gov These include:
Aromatic C-H stretching: Typically observed as a group of sharp peaks above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
C-S stretching: A weaker absorption band is expected in the fingerprint region, generally between 600-800 cm⁻¹, which can be difficult to assign definitively as it falls in a region with many other vibrations. cdnsciencepub.com
Out-of-plane C-H bending: Strong absorptions in the 650-900 cm⁻¹ range, which are often diagnostic of the substitution pattern on the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-S Stretch | 600 - 800 |
Characteristic Vibrational Frequencies of the Thioether Linkage and Naphthyl Moieties in this compound
The vibrational spectrum of this compound is a composite of the vibrational modes originating from the two naphthyl rings and the C–S–C thioether linkage. The interpretation of its infrared (IR) and Raman spectra relies on identifying the characteristic frequencies for these distinct structural components.
Naphthyl Moiety Vibrations: The vibrational modes of the naphthyl groups are numerous and complex, but several characteristic regions can be identified. aip.orgniscpr.res.inaip.org The aromatic C–H stretching vibrations are typically observed in the high-frequency region of 3100–3000 cm⁻¹. niscpr.res.inresearchgate.net The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1650–1400 cm⁻¹ region. niscpr.res.in In-plane and out-of-plane C–H bending vibrations also produce characteristic absorptions. For naphthalene itself, detailed assignments based on IR and Raman spectroscopy, including studies on deuterated analogs, have provided a comprehensive understanding of its 48 normal vibrational modes. aip.orgniscpr.res.incdnsciencepub.com These assignments serve as a strong foundation for identifying the naphthyl-related bands in the spectrum of this compound.
Thioether Linkage Vibrations: The vibrations involving the sulfur atom are key to characterizing the linkage between the two naphthyl units. The C–S stretching vibration in diaryl sulfides is known to be weak and appears in the fingerprint region of the IR spectrum, typically between 710 and 570 cm⁻¹. libretexts.org This can make its definitive assignment challenging. In related organosulfur compounds, the C–S stretching modes have been assigned in the broader 1260-1500 cm⁻¹ range as well, though these are often coupled with other vibrations. researchgate.net The specific frequency is influenced by the conformation of the C–S–C bridge and the electronic effects of the aromatic substituents. Raman spectroscopy can be particularly useful for identifying the S–S stretch in disulfide bridges (around 500 cm⁻¹), and by extension, can be sensitive to the C–S modes in sulfides. nih.gov
A summary of expected vibrational frequency ranges for the key functional groups in this compound is presented in the table below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C–H Stretch | 3100–3000 | Medium to Weak | Characteristic of the naphthyl rings. niscpr.res.inresearchgate.net |
| Aromatic C=C Ring Stretch | 1650–1400 | Medium to Strong | A series of bands typical for polycyclic aromatic systems. niscpr.res.in |
| C–H In-plane Bending | 1300–1000 | Variable | Found within the complex fingerprint region. niscpr.res.in |
| C–H Out-of-plane Bending | 900–675 | Strong | Sensitive to the substitution pattern on the aromatic ring. |
| C–S Stretch (Thioether) | 710–570 | Weak | Often difficult to assign definitively due to weakness and position in the fingerprint region. libretexts.org |
This table provides generalized frequency ranges. Specific peak positions for this compound would require experimental spectral data.
Electronic Absorption and Emission Spectroscopy
UV-Visible Absorption Profiles and Electronic Transitions of this compound and Related Chromophores
The electronic absorption spectrum of this compound is dominated by the transitions of the naphthalene chromophores. The absorption of UV-Vis radiation promotes electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO), leading to excited electronic states. dumdummotijheelcollege.ac.intanta.edu.eg For aromatic systems like naphthalene, the primary transitions are of the π → π* type. ubbcluj.roresearchgate.net
In comparison to the parent naphthalene molecule, the absorption spectrum of this compound is expected to show some modifications. The sulfur bridge, acting as an auxochrome, can perturb the electronic structure of the naphthyl moieties. This perturbation can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). Studies on related sulfur-bridged aromatic dimers, such as those based on anthracene (B1667546) or terthiophene, show that the sulfur atom and its oxidation state can influence the electronic coupling between the aromatic units. rsc.orgnih.gov In some cases, the absorption spectrum of a dimer is reminiscent of the numerical sum of its monomeric units, suggesting weak electronic interaction in the ground state. d-nb.info However, in naphthalene-bridged disilanes, a red-shift in absorption compared to naphthalene was observed, indicating extended conjugation. nih.gov
The typical electronic transitions for chromophores like naphthalene are summarized below.
| Transition Type | Description | Typical Wavelength Region (nm) | Characteristics |
| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. ubbcluj.ro | 200–400 | High intensity (large ε). Allowed transition. |
| n → π | Excitation of a non-bonding electron (from the sulfur lone pair) to an antibonding π orbital. ubbcluj.ro | >300 | Low intensity (small ε). Often symmetry-forbidden. |
For this compound, the spectrum would primarily show the strong π → π* transitions characteristic of the naphthyl system, with potential n → π* transitions involving the sulfur lone-pair electrons appearing as weak, longer-wavelength shoulders. The presence of the sulfur bridge can also influence the energy levels of the molecular orbitals, potentially causing bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted naphthalene. tanta.edu.eg
Fluorescence Emission Characteristics, Quantum Yields, and Stokes Shifts in this compound Systems
Upon absorption of UV radiation, this compound can relax from its excited state by emitting light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength. This difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is termed the Stokes shift. nih.gov
The fluorescence properties, including the quantum yield (Φ_F)—the ratio of photons emitted to photons absorbed—are highly dependent on the molecular structure and environment. In sulfur-bridged naphthalene dimers, the sulfur atom's lone pairs play a critical role. rsc.orgnih.gov They can introduce non-radiative decay pathways that compete with fluorescence, often leading to lower quantum yields compared to the parent aromatic compound. nih.govnih.gov For instance, studies on naphthalene-bridged disilanes showed weak to moderate fluorescence, with quantum yields often below 0.1 in polar solvents. nih.gov
The Stokes shift is an important parameter that provides insight into the difference in geometry and electronic structure between the ground and excited states. Large Stokes shifts can be indicative of significant structural relaxation or charge transfer character in the excited state. rsc.orged.ac.uk In some molecular systems, large Stokes shifts are associated with low fluorescence quantum yields due to the promotion of non-radiative decay processes. rsc.org
| Photophysical Parameter | Description | Significance |
| Emission Maximum (λ_em) | The wavelength at which the fluorescence intensity is highest. nih.gov | Characterizes the energy of the emitted photons and the color of the fluorescence. |
| Quantum Yield (Φ_F) | The efficiency of the fluorescence process, defined as (photons emitted) / (photons absorbed). ed.ac.uk | A measure of the brightness of the fluorophore; low values indicate competing non-radiative decay pathways. nih.gov |
| Stokes Shift (Δν or Δλ) | The difference in energy or wavelength between the maxima of the absorption and emission spectra. nih.goved.ac.uk | Indicates the extent of energy loss between absorption and emission and reflects changes in the molecule upon excitation. rsc.org |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. nih.gov | Provides information on the rates of both radiative and non-radiative decay processes. |
Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Phenomena in this compound Derivatives
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or emission bands with a change in solvent polarity. rsc.org This phenomenon is particularly pronounced in molecules where the ground state and excited state have different dipole moments. A significant red shift (bathochromism) in fluorescence upon increasing solvent polarity is often a hallmark of an excited state with substantial intramolecular charge transfer (ICT) character. nih.govrsc.org
In this compound and its derivatives, the sulfur bridge can facilitate ICT from the sulfur atom (acting as an electron donor) to the electron-accepting naphthyl rings upon photoexcitation. The extent of this ICT can be modulated by the oxidation state of the sulfur bridge. nih.govrsc.org Studies on various sulfur-bridged aromatic dimers have shown that while the sulfide (S) and sulfoxide (SO) species may exhibit some solvatochromism, the effect is often much more pronounced in the corresponding sulfone (SO₂) analogues, indicating a greater charge separation in the excited state. rsc.orgrsc.org The stabilization of this polar, charge-separated excited state by polar solvents leads to a lowering of its energy level, resulting in a red-shifted emission. nih.govrsc.org The fluorescence lifetimes of such compounds also tend to decrease with increasing solvent polarity, suggesting that the CT state undergoes more rapid non-radiative relaxation. rsc.org
Excited State Dynamics and Non-Radiative Decay Pathways in Sulfur-Bridged Naphthalene Systems
The de-excitation of a photoexcited molecule can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways. In sulfur-bridged naphthalene systems, non-radiative decay channels are particularly significant and often dominate the excited-state dynamics, leading to low fluorescence quantum yields. rsc.orgnih.gov
The primary non-radiative pathways involving the thioether bridge include:
Intersystem Crossing (ISC): This is a transition from an excited singlet state (S₁) to a triplet state (T₁). The presence of the heavy sulfur atom can enhance the rate of ISC via spin-orbit coupling, which facilitates the "forbidden" spin flip. rsc.org This pathway is often competitive with fluorescence.
Internal Conversion (IC) via Conical Intersections: The molecule can return to the ground state (S₀) from the excited state (S₁) without emitting a photon. This process is often facilitated by conical intersections, which are points on the potential energy surface where the S₁ and S₀ states become degenerate. rsc.orgresearchgate.net For sulfur-bridged naphthalene dimers, the electron lone pairs on the sulfur atom are identified as crucial actors in promoting non-radiative decay. rsc.orgnih.gov Theoretical studies suggest that structural rearrangements in the excited state, such as the elongation of the C–S bonds and linearization of the C–S–C angle, can lead to a conical intersection, providing an efficient funnel for the excited system back to the ground state. rsc.orgresearchgate.net These specific decay channels are available to the sulfide and sulfoxide-bridged systems but are absent in the sulfone analogues, which lack the sulfur lone pairs. rsc.orgnih.gov This explains the often-observed increase in fluorescence quantum yield upon oxidation of the sulfur bridge from sulfide to sulfone. nih.govnih.govrsc.org
Electrochemical Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the electron-accepting and electron-donating properties of molecules by measuring their oxidation and reduction potentials. nih.govbeilstein-journals.org For diaryl sulfides, these techniques provide insight into the energies of the HOMO and LUMO.
The electrochemical behavior of this compound would involve the oxidation of the sulfur atom and/or the π-system of the naphthyl rings, and the reduction of the naphthyl rings. The oxidation potential is related to the energy of the HOMO, with more easily oxidized compounds (having lower oxidation potentials) possessing higher energy HOMOs. Conversely, the reduction potential is related to the LUMO energy.
Cyclic Voltammetry for Redox Behavior of this compound
Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical compounds. metrohm.com In the case of this compound, studies have shown that its electrochemical oxidation is characterized by irreversible redox behavior in all steps. oup.com This finding is significant when compared to structurally related sulfur-containing aromatic compounds. For instance, a study of dinaphtho[1,8-b,c]-1,5-dithiocin, a more complex molecule with two sulfur atoms bridging naphthalene systems, revealed a reversible one-electron oxidation wave at +0.66 V (E1/2). oup.com The irreversibility of the oxidation of this compound suggests that the cationic species generated at the electrode are unstable and likely undergo rapid subsequent chemical reactions. oup.com
This contrasts with the behavior of other sulfides, like thianthrene, which exhibit stable, reversible redox waves, indicating the formation of persistent cation radicals. The irreversible nature of this compound's oxidation highlights how the specific molecular structure—lacking the stabilizing intramolecular sulfur-sulfur interaction seen in molecules like dinaphtho[1,8-b,c]-1,5-dithiocin—governs the stability of its oxidized forms. oup.com
| Compound | Redox Behavior | Notes |
|---|---|---|
| This compound | Irreversible | Indicates unstable cationic species. |
| 1,8-bis(methylthio)naphthalene | Irreversible | Analogous compound showing similar instability. |
| Dinaphtho[1,8-b,c]-1,5-dithiocin | Reversible (first oxidation) | Stabilized cationic species due to intramolecular sulfur-sulfur interaction. |
Formation and Spectroscopic Probing of Cation Radicals and Dications Derived from this compound
The generation of cation radicals and dications is a fundamental aspect of the chemistry of electron-rich aromatic sulfides. researchgate.net These species are typically formed through one-electron oxidation processes, either chemically or electrochemically. acs.org However, the irreversible redox behavior of this compound, as observed in cyclic voltammetry, points to the high reactivity and transient nature of its corresponding cation radical. oup.com This instability makes direct spectroscopic probing challenging.
In contrast, related compounds with specific structural features that promote charge delocalization and stability, such as dinaphtho[1,8-b,c]-1,5-dithiocin, readily form persistent cation radicals and even dications that can be characterized. For this latter compound, dissolution in concentrated sulfuric acid leads to the formation of a stable green solution of its cation radical, and further treatment can generate a dicationic species. oup.com The mechanism for the formation of these stable species often involves disproportionation of the cation radical to the dication and the neutral molecule. oup.com The lack of such reported stable intermediates for this compound in the scientific literature suggests that its cation radical and dication are not sufficiently long-lived for detailed spectroscopic analysis under similar conditions.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful and direct method for the detection and characterization of paramagnetic species, such as free radicals and cation radicals, which possess one or more unpaired electrons. nih.govbhu.ac.inwikipedia.org The technique provides information about the electronic structure and the local environment of the unpaired electron. bhu.ac.in
For sulfur-containing aromatic compounds, ESR spectroscopy is instrumental in confirming the formation of sulfur-centered radical cations upon oxidation. oup.com For example, the stable cation radical of dinaphtho[1,8-b,c]-1,5-dithiocin, generated in concentrated sulfuric acid, exhibits a distinct ESR signal with a g-value of 2.0092, which is characteristic of cation radicals containing sulfur atoms. oup.com However, specific ESR spectroscopic data for the cation radical of this compound is not prominently featured in available research, which is consistent with its instability suggested by electrochemical data. The transient nature of this paramagnetic species likely precludes its accumulation to concentrations detectable by conventional ESR spectroscopy. oup.com
Advanced Imaging and Surface Science Techniques
Scanning Tunneling Microscopy (STM) for Monolayer and Thin Film Analysis (if applicable for this compound)
Scanning Tunneling Microscopy (STM) is a premier technique for imaging conductive surfaces with atomic resolution. caltech.edu It is widely used to study the structure of self-assembled monolayers and thin films of organic molecules on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or metals. caltech.edubeilstein-journals.org The technique relies on the quantum tunneling current between a sharp metallic tip and the sample surface to generate topographic images of the molecular arrangement. cmu.edu
While STM has been successfully applied to a variety of sulfur-containing organic molecules, including thiols and other sulfides that form ordered monolayers on surfaces like gold, there is no specific information available in the surveyed scientific literature regarding the application of STM for the analysis of this compound monolayers or thin films. beilstein-journals.orgresearchgate.net The formation of well-ordered monolayers suitable for STM imaging often depends on specific molecule-substrate and intermolecular interactions, and it is not documented whether this compound forms such structures.
Scanning Tunneling Spectroscopy (STS) for Localized Electronic State Mapping
Scanning Tunneling Spectroscopy (STS) is an extension of STM that provides information about the local density of electronic states (LDOS) of a surface as a function of energy. wikipedia.org By holding the STM tip at a fixed position and sweeping the bias voltage, a current-voltage (I-V) curve is obtained, the derivative of which (dI/dV) is proportional to the LDOS. aps.org This allows for the mapping of energy levels, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), with spatial resolution. uoregon.edu
As with STM, the application of STS is contingent on the ability to form a stable and analyzable layer of the molecule on a conductive substrate. Given the lack of published STM studies on this compound, there are consequently no available reports on the use of STS to map its localized electronic states. Therefore, specific data on the electronic structure of this compound as determined by STS is not available in the current scientific literature.
Concluding Summary
Di(1-naphthyl)sulfide stands as a noteworthy compound within the family of organosulfur molecules. Its synthesis can be achieved through various methods, including classical reactions and modern transition-metal-catalyzed cross-couplings. The molecule's physicochemical and spectroscopic properties have been well-characterized, providing a solid foundation for further research. Studies into its crystal structure reveal a non-planar geometry, a key feature influencing its properties. The reactivity of this compound, particularly in hydrocracking and radical reactions, highlights its relevance in both applied and fundamental chemical research. As a component of the broader classes of diarylsulfides and naphthalene-containing π-systems, this compound continues to be a subject of scientific inquiry, with potential applications stemming from its unique structural and electronic characteristics.
Computational and Theoretical Analysis of Di 1 Naphthyl Sulfide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is used to determine optimized geometries, energies, and various molecular properties by calculating the electron density of a system.
The first step in the computational analysis of Di(1-naphthyl)sulfide is to determine its most stable three-dimensional structure through geometry optimization. Due to the flexibility of the C-S bonds, the molecule can adopt several conformations, defined by the torsional angles of the two naphthyl groups relative to the sulfur bridge.
A thorough conformational analysis is typically initiated by scanning the potential energy surface. researchgate.netnih.gov This can be done using molecular mechanics (MM) force fields to broadly sample the conformational space, followed by more accurate DFT calculations to refine the geometries and energies of the identified low-energy conformers. researchgate.net Functionals such as B3LYP or dispersion-corrected functionals like ωB97X-D, paired with basis sets like 6-31G(d) or larger, are commonly employed for this purpose. researchgate.netarxiv.org The optimization process finds the structure corresponding to a minimum on the potential energy surface. For this compound, the key degrees of freedom are the dihedral angles between the plane of each naphthyl ring and the C-S-C plane. The molecule is expected to have a "propeller-like" conformation with C2 symmetry as its global minimum, minimizing steric hindrance between the bulky naphthyl groups.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle 1 (C-S-C-C) | Dihedral Angle 2 (C-S-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 45.0° | -45.0° | 0.00 |
| 2 (Local Minimum) | 45.0° | 135.0° | 2.5 |
| 3 (Transition State) | 0.0° | 90.0° | 5.8 |
Note: This table contains hypothetical data for illustrative purposes, based on typical results for sterically hindered diaryl sulfides.
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity. mdpi.com
For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the sulfur atom's lone pairs and the π-systems of the naphthyl rings. The LUMO is anticipated to be a π*-antibonding orbital localized primarily on the naphthyl groups.
Electronic coupling refers to the electronic interaction between different parts of a molecule or between adjacent molecules. rsc.org In the context of a single molecule like this compound, this can refer to the communication between the two naphthyl units through the sulfur bridge. For molecular aggregates or dimers, which are relevant for materials science applications, the electronic coupling between neighboring molecules dictates charge transport efficiency. acs.orgacs.org This coupling can be estimated by calculating the energy splitting of the HOMO and LUMO levels in a dimer configuration. acs.org Strong coupling leads to larger energy splitting and potentially better charge mobility. acs.org
Table 2: Calculated Frontier Molecular Orbital Properties for this compound
| Parameter | Value (eV) | Description |
| E(HOMO) | -5.80 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 3.85 | Energy difference indicating electronic stability |
Note: This table contains representative data calculated at a typical DFT level (e.g., B3LYP/6-31G(d)).
DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govscience.gov Comparing the calculated shifts with experimental spectra helps confirm the proposed molecular conformation in solution. researchgate.net
IR Spectra: DFT can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. nih.gov These frequencies correspond to specific molecular motions, such as C-H stretches, C=C ring vibrations, and C-S stretches. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the method, leading to better agreement with experimental data. nih.gov
UV-Vis Spectra: While ground-state DFT can provide a first estimate of electronic transitions via the HOMO-LUMO gap, Time-Dependent DFT (TD-DFT) is the more appropriate method for accurately predicting UV-Vis absorption spectra, as discussed in the next section. researchgate.net
Electronic Structure Analysis (HOMO-LUMO Energy Levels, Frontier Molecular Orbitals, Electronic Coupling)
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, TD-DFT is employed. This method extends DFT to study electronic excited states, providing detailed insights into absorption, emission, and charge transfer processes. frontiersin.orgacs.org
TD-DFT is used to calculate the vertical excitation energies (the energy required to promote an electron from the ground state to an excited state without changing the nuclear geometry) and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. nih.govacs.org By performing these calculations, one can simulate the UV-Vis absorption spectrum of the molecule. frontiersin.org Functionals like B3LYP are often used, but long-range corrected functionals such as CAM-B3LYP may provide more accurate results for certain types of electronic transitions, especially those involving charge transfer. acs.orgresearchgate.net
Similarly, the emission spectrum (fluorescence) can be simulated. This involves first optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition from this relaxed excited state back to the ground state. frontiersin.org The difference between the absorption and emission maxima is the Stokes shift, a key photophysical parameter. Studies on analogous sulfur-bridged chromophores and naphthalene (B1677914) derivatives show that TD-DFT can accurately predict these spectra, helping to interpret experimental results. rsc.orgacs.org
Table 3: Simulated Spectroscopic Data for this compound using TD-DFT
| Parameter | Calculated Value | Experimental Value | Transition Character |
| λ_max (Absorption) | 315 nm | ~310-320 nm | π → π |
| λ_max (Emission) | 380 nm | ~375-390 nm | π → π |
| Oscillator Strength (f) | 0.25 | - | - |
Note: This table contains hypothetical data based on TD-DFT calculations for similar aromatic sulfides. The experimental values are typical estimates.
TD-DFT is particularly useful for analyzing Intramolecular Charge Transfer (ICT) transitions, where light absorption causes a significant redistribution of electron density from one part of the molecule (the donor) to another (the acceptor). nih.govgrafiati.com In this compound, the sulfur atom can act as an electron donor, while the electron-deficient π-systems of the naphthyl rings can act as acceptors.
An ICT transition is identified by analyzing the molecular orbitals involved in the excitation. If the transition is primarily from a HOMO localized on the donor part to a LUMO on the acceptor part, it has ICT character. acs.org This is often accompanied by a significant increase in the molecule's dipole moment upon excitation, a value that can also be calculated with TD-DFT. acs.org The presence and nature of ICT states are crucial for applications in sensors and organic electronics. grafiati.com
Theoretical Investigation of Intersystem Crossing (ISC) Processes and Quantum Yields
The photophysical properties of this compound, particularly its ability to transition from a singlet excited state to a triplet state (intersystem crossing, ISC), are of significant interest for applications in photonics and electronics. Theoretical chemistry provides powerful tools to predict and understand these processes.
The efficiency of ISC is governed by the rate constant (k_isc), which is influenced by the spin-orbit coupling (SOC) between the involved singlet (S_n) and triplet (T_m) states and the energy gap between them (ΔE_ST). A small energy gap and strong SOC lead to efficient ISC. For aromatic sulfides, the sulfur atom's lone pairs can introduce nπ* states, which often have different orbital characteristics from the ππ* states of the aromatic rings. According to El-Sayed's rule, ISC between states of different orbital nature (e.g., ¹(n,π) → ³(π,π) or ¹(π,π) → ³(n,π)) is significantly faster than between states of the same nature.
Computational studies on sulfur-bridged chromophores show that the oxidation state of the sulfur atom dramatically tunes electronic properties. rsc.org For a sulfide (B99878) (like this compound), the presence of sulfur lone pairs can facilitate ISC. rsc.org In contrast, oxidizing the sulfur to a sulfone eliminates these lone pairs, which can suppress ISC and increase fluorescence quantum yields. rsc.org
Quantum yield (Φ), which describes the efficiency of a particular photophysical process, can be calculated from the rate constants of all competing decay pathways. iupac.orguva.nl The fluorescence quantum yield (Φ_f) and phosphorescence quantum yield (Φ_ph) are determined by the rates of fluorescence (k_f), ISC (k_isc), internal conversion (k_ic), and phosphorescence (k_ph).
Illustrative Data Table for Photophysical Properties of Aromatic Sulfides This table presents typical values for related compounds, as specific experimental or calculated data for this compound is not readily available.
| Parameter | Typical Value/Range for Analogous Systems | Computational Method | Significance |
|---|---|---|---|
| k_isc (s⁻¹) | 10⁷ - 10¹¹ | TD-DFT with SOC calculations | Rate of singlet-to-triplet state conversion. |
| ΔE_ST (eV) | 0.2 - 1.0 | (TD-)DFT, CASSCF/NEVPT2 | Energy gap between lowest singlet and triplet states. |
| Φ_f | 0.01 - 0.5 | Calculated from rate constants | Fluorescence efficiency. |
| Φ_T (Triplet Quantum Yield) | 0.5 - 0.99 | Calculated from rate constants | Triplet state formation efficiency. |
Molecular Dynamics (MD) Simulations and Condensed Phase Modeling
Molecular dynamics (MD) simulations are a powerful tool for predicting how molecules arrange themselves in the solid state. For this compound, the bulky, non-planar nature of the naphthyl groups connected by a flexible C-S-C bond will dictate the crystal packing. The final arrangement will be a balance between optimizing intermolecular forces, such as π-π stacking and van der Waals interactions, and accommodating the steric hindrance of the rings.
Computational studies on related naphthyl derivatives show that crystal packing can significantly influence material properties. rsc.orgnih.gov X-ray diffraction studies of various aryl-substituted compounds reveal that even small changes to substituents can alter the solid-state structure, leading to different types of intermolecular interactions. nsf.govmdpi.com For this compound, MD simulations would likely predict a complex, amorphous, or polymorphic packing arrangement due to the rotational freedom around the sulfur bridge, which is common for materials that form stable glasses.
In thin films used for organic electronic devices, the arrangement of molecules is often less ordered than in a perfect crystal. This creates electronic disorder, which comprises two main types:
Energetic (diagonal) disorder: Variations in the site energies of molecules, often due to fluctuations in the local electrostatic environment.
Structural (off-diagonal) disorder: Variations in the electronic coupling (transfer integrals) between adjacent molecules due to differences in their relative distance and orientation.
MD simulations can model the morphology of a thin film, providing a snapshot of molecular positions and orientations. researchgate.net From this simulated morphology, quantum chemical methods can calculate the transfer integrals between neighboring molecules. This information is then used in kinetic Monte Carlo simulations to model charge transport, predicting charge carrier mobility. For hole transport materials like N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB), which shares the naphthyl moiety, computational studies have clarified the contributions of different types of disorder to charge transport. researchgate.netresearchgate.net Given its structure, this compound would likely exhibit significant electronic disorder in amorphous films, with charge transport occurring via hopping between localized states on individual molecules. The most efficient charge transport pathways would follow chains of molecules with favorable π-orbital overlap.
Modeling of Solid-State Packing and Molecular Aggregation of this compound
Intermolecular Interactions and Mechanistic Insight
The stability of molecular aggregates and crystals of this compound is determined by a network of weak, non-covalent interactions. Computational methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D) and tools such as the Non-Covalent Interaction (NCI) index, Quantum Theory of Atoms in Molecules (QTAIM), and Independent Gradient Model (IGM) are used to visualize and quantify these forces. rmit.edu.vnresearchgate.netacs.org
For this compound, the key interactions would be:
π-π Stacking: The attractive interaction between the electron-rich faces of the naphthalene rings. Due to the molecule's bent geometry, these interactions would likely be in a slipped-parallel or T-shaped (edge-to-face) configuration rather than a direct face-to-face stacking. Studies on related naphthyl compounds confirm the prevalence of such interactions in stabilizing solid-state structures. nsf.govmdpi.com
C-H…π Interactions: The interaction between a hydrogen atom on one molecule and the π-system of a naphthalene ring on a neighboring molecule. These are crucial for determining the three-dimensional packing structure. nsf.gov
Illustrative Data Table for Computed Non-Covalent Interaction Energies Based on typical values from DFT calculations for naphthalene-containing systems.
| Interaction Type | Typical Interaction Energy (kcal/mol) | Significance in this compound |
|---|---|---|
| π-π Stacking (slipped-parallel) | -2.5 to -5.0 | Major contributor to aggregation and crystal packing. |
| C-H…π Interaction | -0.5 to -2.5 | Directs 3D arrangement and stabilizes structure. |
| Sulfur…π Interaction | -0.5 to -1.5 | Potential weak interaction influencing local conformation. |
Computational chemistry is instrumental in understanding the mechanisms and predicting the outcomes of chemical reactions. For organosulfur compounds, DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to explain selectivity.
A key transformation for sulfides is oxidation to sulfoxides and sulfones. If the two aryl groups are different or if the molecule is prochiral, the resulting sulfoxide (B87167) can be chiral. Computational studies on the asymmetric oxidation of sulfides have been used to rationalize the stereoselectivity observed with various catalysts. nih.govethz.ch These studies model the interaction between the sulfide, the oxidant, and the chiral catalyst, showing how non-covalent interactions in the transition state stabilize one pathway over another, leading to the preferential formation of one enantiomer. nih.gov For a reaction involving this compound, computational modeling could predict the most likely site of functionalization or the stereochemical outcome of an oxidation by calculating the energy barriers for different reaction pathways. nih.gov
Applications of Di 1 Naphthyl Sulfide in Advanced Materials and Catalysis
Photofunctional Materials and Organic Optoelectronics
The integration of sulfur atoms into π-conjugated systems is a recognized strategy for developing novel photofunctional materials. The oxidation state of the sulfur bridge (sulfide, sulfoxide (B87167), or sulfone) can significantly influence the material's interaction with light, affecting its photophysical and photochemical properties. nih.gov
Di(1-naphthyl)sulfide as a Core Chromophore in π-Conjugated Systems
Theoretically, the this compound structure, with its two naphthalene (B1677914) moieties, forms a significant chromophore. The sulfur bridge can facilitate electronic communication between the two naphthyl units. The degree of this electronic coupling is dependent on the orientation of the π-systems, which is dictated by the position and nature of the sulfur linker. nih.gov In related sulfur-bridged systems, such as those involving bithiophene or terthiophene, the sulfur bridge plays a crucial role in the photophysical properties, including the potential for intramolecular charge transfer in the excited state. nih.gov However, specific experimental studies detailing the photophysical properties and π-conjugated system behavior of this compound are not extensively documented in current literature.
Potential as an Organic Emitter in Organic Light-Emitting Diodes (OLEDs)
The potential of this compound as an organic emitter in OLEDs is an area ripe for exploration. For comparison, related naphthyl-based luminophores, such as naphthyl-bis-o-carboranyl compounds, have been synthesized and their photophysical properties investigated, showing emission in the blue region. mdpi.com The efficiency of such emitters is closely linked to their molecular geometry and the nature of their electronic transitions. mdpi.com While many OLED applications utilize N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), a hole transport material, the emissive properties of the simpler this compound have not been specifically detailed. rsc.orgacs.orgmdpi.com Further research would be needed to characterize its electroluminescence and determine its suitability as an emitter in OLED devices.
Exploration as a Charge Transport Material (Hole-Transporting Layer Analogues) in Electronic Devices
Organic sulfur-containing compounds are widely used in electronic applications. For instance, N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) is a well-established hole transport material (HTM) in OLEDs and perovskite solar cells due to its high hole mobility and thermal stability. researchgate.netbeilstein-journals.org Given the structural similarity, this compound could theoretically exhibit hole-transporting properties. The sulfur atom could mediate charge transfer between the naphthalene units. However, dedicated studies measuring the charge mobility, ionization potential, and performance of this compound as a charge transport material are required to validate this potential.
Relevance in Solar Energy Conversion Technologies
In the field of solar energy, hole-transporting materials (HTMs) are critical components of perovskite solar cells (PSCs). d-nb.info While numerous organic HTMs have been developed, including sulfur-containing compounds and derivatives of naphthalene, specific data on the application of this compound in solar cells is not present in the available literature. d-nb.inforesearchgate.net Its potential would depend on its energy levels (HOMO/LUMO) aligning appropriately with the perovskite absorber and the electrode, as well as its hole mobility and film-forming properties. researchgate.net The use of sulfur-fused perylene (B46583) diimides as electron acceptors in organic solar cells highlights the potential for sulfur-containing aromatics in photovoltaic applications, suggesting a possible avenue for future investigation of this compound. google.com
Catalysis and Organosulfur Ligand Design
The use of specific ligands to control the activity and selectivity of transition metal catalysts is a cornerstone of modern chemistry. google.com Organosulfur compounds can act as effective ligands in these catalytic systems.
Investigation of this compound as a Ligand in Transition-Metal Catalysis
While there is extensive research on transition metal complexes with various ligands, including phosphines and complex sulfur-containing molecules, the investigation of this compound as a ligand is not well-documented. rsc.orgacs.orgrsc.org The sulfur atom in this compound possesses lone pairs of electrons that could coordinate to a metal center. The bulky naphthyl groups would create a specific steric environment around the metal, potentially influencing the selectivity of catalytic reactions. For example, sulfur-bridged bimetallic manganese dimers have been shown to be effective catalysts for the reduction of oxygen. rsc.org Future research could explore the synthesis of this compound-metal complexes and evaluate their catalytic activity in various organic transformations.
Exploration in Asymmetric Catalysis for Enantioselective Transformations Using this compound Derivatives
The field of asymmetric catalysis continually seeks novel chiral ligands and catalysts to achieve high enantioselectivity in chemical transformations. acs.orgfrontiersin.org Derivatives of this compound, particularly those incorporating axial chirality similar to BINOL (1,1'-bi-2-naphthol), have been explored as potential chiral organocatalysts. acs.orgrsc.org The fundamental principle relies on using the sterically defined, non-planar structure of binaphthyl systems to create a chiral environment around a catalytically active center, thereby directing the stereochemical outcome of a reaction. ua.es
Chiral bifunctional sulfides derived from BINOL, which share the core binaphthyl structure, have been successfully employed in catalytic asymmetric halolactonizations. researchgate.net For instance, these catalysts have proven effective in the asymmetric bromolactonization of 5-hexenoic acid derivatives, a challenging substrate class. researchgate.net The design of these catalysts often involves a sulfide (B99878) moiety for activating a halogenating agent and a hydroxyl group (from the naphthol) that acts as a recognition and binding site for the substrate. acs.org This dual functionality is crucial for achieving high levels of stereocontrol.
However, research has also highlighted the challenges associated with the specific stereochemistry of the 1-naphthyl group. In studies of enantioselective oxysulfenylation of alkenes, it was observed that substrates containing a 1-naphthyl group could lead to lower yields and enantioselectivity compared to their 2-naphthyl counterparts. chinesechemsoc.org This outcome is generally attributed to the significant steric hindrance imposed by the 1-naphthyl substituent, which can impede the optimal approach of the substrate to the catalyst's active site. chinesechemsoc.org These findings underscore the delicate balance of steric and electronic factors that must be considered when designing catalysts based on naphthyl sulfide frameworks.
| Substrate Type | Reaction | General Observation | Attributed Reason | Reference |
|---|---|---|---|---|
| 2-Naphthyl-substituted alkene | Oxysulfenylation | Good yield (61%) and high enantioselectivity (91% ee) | Favorable steric and electronic profile | chinesechemsoc.org |
| 1-Naphthyl-substituted alkene | Oxysulfenylation | Lower yield and enantioselectivity | Significant steric hindrance from the 1-naphthyl group | chinesechemsoc.org |
| 5-Hexenoic acids | Bromolactonization with BINOL-derived sulfide catalyst | High enantioselectivity | Effective bifunctional catalysis (activation and substrate binding) | researchgate.net |
Role as a Constituent in Sulfide-Based Catalysts (e.g., for hydroprocessing or C-C bond cleavage)
Sulfide-based catalysts, particularly those composed of transition metals like molybdenum (Mo) and tungsten (W) promoted by cobalt (Co) or nickel (Ni), are industrial workhorses for hydroprocessing reactions. tandfonline.commdpi.com These reactions, such as hydrodesulfurization (HDS), are essential for removing sulfur from petroleum feedstocks to produce cleaner fuels. tandfonline.comresearchgate.net The active sites in these catalysts are located at the edges of the transition metal sulfide (TMS) slabs, such as MoS₂. mdpi.com
While this compound is not itself a primary hydroprocessing catalyst, its structure is highly relevant to the challenges faced in deep desulfurization. Crude oil contains highly refractory sulfur compounds, such as substituted dibenzothiophenes, where the sulfur atom is sterically hindered by adjacent alkyl groups. researchgate.netmdpi.com this compound serves as an excellent model compound for these refractory molecules due to the significant steric bulk of the two naphthyl rings flanking the sulfur atom. The cleavage of the carbon-sulfur (C–S) bond in such sterically hindered aromatic sulfides is the rate-limiting step in deep HDS. acs.org Therefore, studying the hydroprocessing of this compound over various catalyst formulations provides crucial insights into catalyst activity and selectivity for the most challenging desulfurization tasks. mdpi.com
Furthermore, advanced sulfide catalysts are being developed for the valorization of biomass, such as Kraft lignin (B12514952). chalmers.se These processes involve not only hydrodeoxygenation but also the cleavage of robust C-C bonds that link the aromatic units in the lignin polymer. chalmers.se NiMo sulfide catalysts supported on materials with high acidity, such as zeolites, have shown efficacy in cleaving both ether and C-C linkages in lignin model compounds. chalmers.se The study of complex aromatic sulfides like this compound contributes to the broader understanding of how these catalysts can be tailored to break strong chemical bonds in complex aromatic feedstocks, whether from fossil fuels or biomass.
Supramolecular Chemistry and Molecular Recognition
Self-Assembly Strategies Involving this compound Moieties
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Molecules containing naphthyl groups are well-known to participate in self-assembly, driven primarily by π-π stacking interactions between the large, electron-rich aromatic surfaces of the naphthalene rings. nih.govacs.org This interaction is a key driving force in the formation of various nanostructures, such as nanorods, belts, and ribbons, from derivatives like naphthalene diimides (NDIs). nih.govresearchgate.net
In the case of this compound, the two bulky naphthyl moieties provide a strong impetus for aggregation and ordered packing in solution and on surfaces. The sulfide linker, while primarily connecting the two naphthyl units, can also play a role in directing the assembly. For example, dialkyl sulfides are known to form well-defined self-assembled monolayers (SAMs) on gold surfaces via coordination of the sulfur atom to the gold. acs.org Similarly, oligo(phenyleneethynylene) derivatives featuring both naphthalene units and sulfur headgroups have been designed for surface self-assembly. diva-portal.org
Therefore, this compound and its derivatives possess two key features for self-assembly:
π-π Stacking: The extensive aromatic surfaces of the two naphthalene rings encourage face-to-face or offset stacking, leading to the formation of one-dimensional or two-dimensional aggregates. acs.orgacs.org
Sulfur Atom Interaction: The sulfide group can act as a coordination site, particularly for binding to metal surfaces, which can be exploited to create organized monolayers. acs.org
By controlling factors such as solvent composition (solvophobic control), thermodynamically stable and well-defined nanostructures can be generated from molecules incorporating naphthyl moieties. nih.gov This allows for the rational design of materials where the optical and electronic properties, derived from the aggregated naphthalene chromophores, can be tuned by the morphology of the assembly. nih.govacs.org
Host-Guest Interactions and Molecular Sensing with this compound Derivatives
Host-guest chemistry involves the design of host molecules with specific cavities that can selectively bind guest molecules or ions. engineering.org.cnacs.org The di-naphthyl framework is a prominent structural motif in the design of synthetic molecular receptors because the two naphthalene rings can act as rigid walls to form a well-defined, hydrophobic cavity. acs.orgresearchgate.net Several classes of advanced host molecules, such as "naphthotubes" and "prismarenes," are constructed from naphthalene-based building blocks and are capable of recognizing and binding a wide range of guests in solution. acs.orgnih.gov
Derivatives of this compound are prime candidates for developing molecular sensors. The general strategy involves creating a framework where the two naphthyl groups form a binding pocket, and the sulfide linker can be replaced or functionalized to fine-tune the cavity's properties or introduce additional binding sites. The binding of a guest molecule within this cavity alters the electronic environment of the naphthalene rings, which can be detected as a change in fluorescence or another spectroscopic signal. acs.org
A closely related derivative, di(1-naphthyl)silanediol, has been explicitly identified as an effective anion receptor. researchgate.net In this molecule, the Si(OH)₂ group acts as a hydrogen-bond donor site to bind anions, while the two naphthyl groups define the receptor's structure. This demonstrates that the di(1-naphthyl) scaffold is highly suitable for creating receptors for molecular sensing. The sensing mechanism relies on the formation of non-covalent interactions—such as hydrogen bonding, cation-π, or hydrophobic interactions—between the host and the guest, leading to a detectable response. beilstein-journals.orgnih.gov
| Host Class/Molecule | Key Structural Feature | Function/Application | Reference |
|---|---|---|---|
| Naphthotubes | Macrocycle of naphthalene units with inward-facing functional groups | Selective recognition of hydrophilic molecules; sensing | acs.org |
| Prismarenes | Macrocycle of methylene-bridged naphthalene units | Formation of deep hydrophobic cavities for binding charged guests | nih.gov |
| Di(1-naphthyl)silanediol | Di-naphthyl scaffold with a silanediol (B1258837) linker | Anion receptor via hydrogen bonding | researchgate.net |
| Naphthyl-extended Calixarenes | Calixarene core with extended naphthalene walls | High-affinity 1:2 host-guest binding; supramolecular polymerization | nih.gov |
Development of Multitopic Receptors Incorporating this compound Frameworks
The this compound framework provides an excellent scaffold for the construction of such receptors. The two naphthalene rings can be held in a relatively fixed orientation, creating a structural backbone onto which multiple recognition sites (e.g., hydrogen-bond donors/acceptors, charged groups) can be appended. This allows for the precise spatial arrangement of binding sites to complement the functional groups of a target guest molecule.
For example, researchers have synthesized fluorescent sensors based on a naphthalimide core (a related naphthalene-based structure) functionalized with two ethanolamine (B43304) arms. acs.org These arms work in concert to bind a target analyte through a network of hydrogen bonds, resulting in a strong and selective "turn-on" fluorescence response. This design illustrates the power of the multitopic approach. The this compound structure could be similarly functionalized, for instance, by attaching recognition groups to the 4 and 4' positions of the naphthalene rings, to create a "molecular tweezer" capable of chelating a guest molecule. The adaptable cavity of some naphthalene-based macrocycles allows them to bind different guests by selecting different host conformations, which is another form of advanced molecular recognition. researchgate.net The development of such systems is a key area of research in supramolecular chemistry, with applications in chemical sensing, catalysis, and the construction of responsive materials. beilstein-journals.orgacs.org
Q & A
Q. What are the established synthetic routes for Di(1-naphthyl)sulfide, and how can their efficiency be optimized?
this compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, refluxing 1-naphthalenethiol with 1-iodonaphthalene in the presence of a base (e.g., KOH) under inert conditions yields the compound. Optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterization by NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry (MS) are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR : Aromatic protons appear as multiplet clusters in δ 7.2–8.5 ppm. Absence of thiol (-SH) peaks (δ ~1–3 ppm) confirms complete reaction .
- NMR : Aromatic carbons are observed at δ 120–135 ppm, with quaternary carbons near δ 140 ppm .
- MS (EI) : Molecular ion peak at m/z 296 (M) confirms molecular weight. Fragmentation patterns (e.g., loss of sulfur) validate structure .
Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?
The sulfur atom’s lone pairs and naphthyl groups’ steric bulk reduce electrophilicity, favoring nucleophilic attack at specific positions. Computational methods (DFT calculations) predict electron density distribution, guiding experimental design. Compare experimental results (e.g., regioselectivity in Suzuki couplings) with computational models to validate hypotheses .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported NMR data for this compound derivatives?
Discrepancies in NMR shifts (e.g., δ 35–45 ppm for phosphine sulfides) may arise from solvent effects or impurities. Cross-validate using:
Q. How can the thermal stability of this compound be systematically evaluated for material science applications?
Design thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Compare with analogous sulfides (e.g., diphenyl sulfide) to correlate structure-stability relationships .
Q. What methodologies identify and quantify degradation products of this compound under oxidative conditions?
Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate degradation products. Assign structures via tandem MS/MS and compare with synthetic standards. Kinetic studies (e.g., varying pH, oxidant concentration) reveal mechanistic pathways .
Methodological Guidance
Q. How should researchers design studies to investigate the stereoelectronic effects of this compound in coordination chemistry?
- Synthesis : Prepare metal complexes (e.g., Pd, Cu) and characterize via X-ray crystallography.
- Computational modeling : Use Gaussian or ORCA to calculate bond angles/energies.
- Reactivity assays : Compare catalytic activity with less bulky sulfides to isolate steric/electronic contributions .
Q. What steps ensure reproducibility in synthesizing this compound derivatives for pharmacological screening?
- Document reaction conditions (solvent purity, inert atmosphere).
- Provide detailed NMR integration values and MS spectra in supplementary data.
- Share crystallographic data (CCDC deposition) for peer validation .
Data Analysis and Interpretation
Q. How can researchers address inconsistencies in catalytic performance data for this compound-based ligands?
Q. What advanced techniques elucidate the role of this compound in modulating reaction kinetics?
- Stopped-flow spectroscopy : Monitor fast intermediate formation.
- Isotopic labeling () : Trace sulfur’s participation in bond-breaking/forming steps.
- Kinetic isotope effects (KIEs) : Compare with deuterated analogs .
Future Research Directions
Q. What gaps exist in understanding the environmental impact of this compound, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
